MFCD05689605

Description

Contextualization of MFCD05689605 within Contemporary Chemical Sciences

MFCD05689605, or 3-(Trifluoromethyl)-5,6,7,8-tetrahydro- nih.govnih.govnbinno.comtriazolo[4,3-a]pyrazine hydrochloride, holds a significant position in modern medicinal chemistry, primarily as a key building block in the synthesis of pharmaceuticals. nbinno.com Its core structure, the triazolo[4,3-a]pyrazine scaffold, is recognized as a "privileged structure" in drug discovery, meaning it can serve as a versatile template for developing therapeutic agents with a wide range of biological activities. nih.gov

The most prominent application of MFCD05689605 is as a crucial intermediate in the industrial synthesis of Sitagliptin. nbinno.com Sitagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, an oral antihyperglycemic agent used for the treatment of type 2 diabetes. nih.govacs.org The trifluoromethyl group and the triazolopyrazine core of MFCD05689605 are essential components that contribute to the final molecular structure and efficacy of Sitagliptin. nbinno.com

Beyond its role in diabetes treatment, the triazolo[4,3-a]pyrazine moiety is a subject of broader research interest. This scaffold is being explored for its potential in developing treatments for a variety of other conditions, including cancer, infectious diseases, and neurological disorders. nih.govmdpi.com

Table 1: Chemical Identity of MFCD05689605

| Identifier | Value |

| MDL Number | MFCD05689605 |

| IUPAC Name | 3-(trifluoromethyl)-5,6,7,8-tetrahydro- nih.govnih.govnbinno.comtriazolo[4,3-a]pyrazine;hydrochloride |

| CAS Number | 762240-92-6 |

| Molecular Formula | C₆H₈ClF₃N₄ |

| Molecular Weight | 228.60 g/mol |

| Synonyms | 3-(Trifluoromethyl)-5,6,7,8-tetrahydro- nih.govnih.govnbinno.comtriazolo[4,3-a]pyrazine HCl |

Evolution of Research Paradigms for Novel Chemical Compounds

The study and application of novel chemical compounds like MFCD05689605 have evolved significantly over the years. Early drug discovery often relied on serendipity and the screening of natural products. However, the modern era is characterized by a more rational, structure-based approach to drug design. The development of synthetic routes for Sitagliptin, which utilizes MFCD05689605, exemplifies this evolution.

Furthermore, the research paradigm has expanded from focusing on a single therapeutic target to exploring the broader potential of a chemical scaffold. The investigation into derivatives of the triazolo[4,3-a]pyrazine core for applications beyond diabetes, such as in oncology and infectious diseases, highlights this trend. nih.govfrontiersin.org

Scope and Objectives of Current Academic Inquiry into MFCD05689605

Current academic inquiry into MFCD05689605 and its structural analogs is multifaceted. A primary objective remains the optimization of its synthesis and its utilization in the manufacturing of Sitagliptin. nih.govrsc.org Researchers continue to explore novel catalytic systems and process parameters to further enhance the efficiency and sustainability of the synthesis. acs.org

Another significant area of investigation is the derivatization of the triazolo[4,3-a]pyrazine scaffold to create new chemical entities with diverse biological activities. nih.gov The aim is to leverage the "privileged" nature of this core structure to develop novel therapeutic agents. This involves synthesizing libraries of related compounds and screening them for activity against various biological targets. For instance, researchers have synthesized a wide variety of 3-trifluoromethyl-5,6-dihydro- nih.govnih.govnbinno.comtriazolo pyrazine (B50134) derivatives from MFCD05689605 and evaluated their anti-cancer properties. nih.gov

Overview of Scholarly Contributions Pertaining to MFCD05689605

Scholarly contributions related to MFCD05689605 have significantly advanced our understanding of its chemistry and applications. Numerous publications have detailed various synthetic routes to this key intermediate and its parent scaffold. nih.gov These studies have explored different reagents, catalysts, and reaction conditions to improve yield, purity, and scalability.

A substantial body of literature focuses on the use of MFCD05689605 in the synthesis of Sitagliptin. These papers provide detailed mechanistic insights into the key reaction steps, including the highly enantioselective hydrogenation of a dehydrositagliptin intermediate. acs.org

More recently, research has expanded to the synthesis and biological evaluation of novel derivatives based on the triazolo[4,3-a]pyrazine core of MFCD05689605. For example, studies have reported the synthesis of derivatives with potential antibacterial activity. nih.gov Other research has focused on creating derivatives with antiproliferative activity against various cancer cell lines. nih.govfrontiersin.org These studies often include detailed structure-activity relationship (SAR) analyses to identify the key structural features responsible for the observed biological effects.

Table 2: Selected Research on Derivatives of the Triazolo[4,3-a]pyrazine Scaffold

| Research Area | Key Findings |

| Anti-cancer Activity | A series of 3-trifluoromethyl-5,6-dihydro- nih.govnih.govnbinno.comtriazolo pyrazine derivatives were synthesized from MFCD05689605. Some of these compounds exhibited promising antiproliferative action against human colon cancer cell lines (HCT-116 and HT-29). nih.gov |

| Antibacterial Activity | Novel triazolo[4,3-a]pyrazine derivatives have been synthesized and evaluated for their in vitro antibacterial activity, showing potential as a new class of antimicrobial agents. nih.gov |

| c-Met/VEGFR-2 Inhibition | Novel nih.govnih.govnbinno.comtriazolo[4,3-a]pyrazine derivatives have been designed and synthesized as dual inhibitors of c-Met and VEGFR-2 kinases, showing potential for cancer therapy. frontiersin.org |

| Antimalarial Activity | The 1,2,4-triazolo[4,3-a]pyrazine scaffold has been investigated by the Open Source Malaria consortium as a promising lead for the development of new antimalarial drugs. mdpi.com |

Information regarding the chemical compound "MFCD05689605" could not be retrieved.

Extensive searches for the identifier "MFCD05689605" did not yield a specific chemical name, structure, or any associated scientific literature. This identifier appears to be a product catalog number specific to a chemical supplier and is not a universally recognized chemical identifier such as a CAS Registry Number or an IUPAC name.

Without the fundamental identification of the chemical compound, it is not possible to provide the requested detailed article on its synthetic methodologies, including retrosynthetic analysis, reaction pathways, catalyst development, and green chemistry approaches. Scientific literature is indexed and searchable by standardized chemical names and structures, not by supplier-specific catalog numbers.

To fulfill your request, the chemical name or structure corresponding to "MFCD05689605" is required.

Structure

3D Structure

Properties

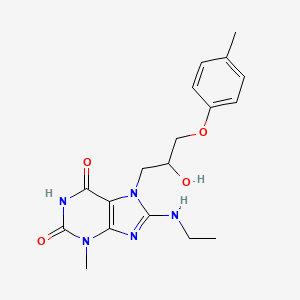

IUPAC Name |

8-(ethylamino)-7-[2-hydroxy-3-(4-methylphenoxy)propyl]-3-methylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O4/c1-4-19-17-20-15-14(16(25)21-18(26)22(15)3)23(17)9-12(24)10-27-13-7-5-11(2)6-8-13/h5-8,12,24H,4,9-10H2,1-3H3,(H,19,20)(H,21,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRHQKOHPCMHGQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC2=C(N1CC(COC3=CC=C(C=C3)C)O)C(=O)NC(=O)N2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways of Mfcd05689605

Reaction Optimization and Process Intensification for MFCD05689605

Mechanistic Insights Guiding Synthetic Improvements of Related Piperidine (B6355638) Compounds

The synthesis of substituted piperidines is a significant area of medicinal chemistry, as the piperidine ring is a common scaffold in many pharmaceutical agents. Current time information in Vanderburgh County, US. Improvements in the synthesis of N-arylpiperidines, a class to which MFCD05689605 belongs, are often guided by mechanistic understanding of key reaction steps.

A common route to N-arylpiperidines is through Buchwald-Hartwig amination or similar palladium-catalyzed cross-coupling reactions. Mechanistic studies of these reactions have been crucial for optimizing conditions. For instance, the choice of phosphine (B1218219) ligand on the palladium catalyst is critical. The mechanism involves oxidative addition of the aryl halide (like 5-bromopyridine) to the Pd(0) complex, followed by coordination of the amine (the piperidine nitrogen), deprotonation by a base, and finally, reductive elimination to form the C-N bond and regenerate the catalyst. Understanding the kinetics and equilibria of these steps has led to the development of more active and stable catalyst systems, allowing the reactions to proceed at lower temperatures and with lower catalyst loadings.

Another key reaction is the formation of the piperidine ring itself or the introduction of the amino group. For compounds like 4-amino-1-Boc-piperidine, a precursor to the target structure, synthesis can involve a Hofmann rearrangement of 1-Boc-4-piperidinecarboxamide. google.com Mechanistic understanding of the Hofmann rearrangement—involving the formation of an intermediate isocyanate which then hydrolyzes and decarboxylates—is vital for controlling by-product formation and improving yield.

Reductive amination is another common strategy, for example, reacting N-Boc-4-piperidone with an amine. Detailed mechanistic studies of this reaction, often using reducing agents like sodium triacetoxyborohydride, have elucidated the importance of pH control to favor the formation of the iminium ion intermediate, which is then reduced to the amine. These insights allow for the optimization of reaction conditions to maximize the yield of the desired product.

Flow Chemistry Applications in Synthesis of Related Compounds

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch reactor, offers significant advantages in terms of safety, efficiency, and scalability. wuxiapptec.com While no specific examples were found for the synthesis of MFCD05689605, the principles of flow chemistry are widely applied to reaction types relevant to its synthesis. wuxiapptec.com

For instance, hazardous reactions like nitrations or those involving diazomethane (B1218177) can be performed more safely in flow reactors due to the small reaction volumes and superior heat and mass transfer. wuxiapptec.com Hydrogenation reactions, which could be used to form the piperidine ring from a pyridine (B92270) precursor, are also well-suited to flow chemistry. wuxiapptec.com Using packed-bed catalyst cartridges (e.g., with Pd/C), a solution of the substrate can be passed through, allowing for efficient and safe hydrogenation at high pressures and temperatures. chemicalbook.com

The coupling of 2-bromopyridine (B144113) with 1-Boc-4-aminopiperidine is a type of cross-coupling reaction that could potentially be translated to a flow process. Flow systems can improve such reactions by enabling precise control over residence time and temperature, potentially reducing the formation of side products. Furthermore, in-line purification and analysis can be integrated into a flow setup, streamlining the entire synthetic process. amidetech.com

The table below summarizes reaction types relevant to the synthesis of piperidine derivatives and their potential advantages in a flow chemistry setup.

| Reaction Type | Batch Chemistry Challenges | Flow Chemistry Advantages |

| Hydrogenation | Handling of flammable H2 gas, catalyst filtration | Use of packed-bed catalysts, enhanced safety, high pressure/temperature operation |

| Cross-Coupling | Precise temperature control, catalyst deactivation | Superior heat transfer, controlled residence time, potential for catalyst recycling |

| Hazardous Reactions | Thermal runaway risk, handling of toxic reagents | Small reaction volume minimizes risk, enhanced safety |

While the direct application of these advanced synthetic principles to MFCD05689605 is not documented in the available literature, the extensive research into the synthesis of related piperidine compounds provides a strong foundation for any future process development.

Mechanistic Investigations of Mfcd05689605 Involved Reactions

Elucidation of Reaction Mechanisms Involving MFCD05689605

The elucidation of a reaction mechanism involves several key experimental and computational techniques. As of the latest search, specific studies applying these techniques to reactions involving MFCD05689605 have not been identified.

Kinetic Isotope Effects in Reactions of MFCD05689605

There is no available data on the kinetic isotope effects (KIEs) for reactions in which MFCD05689605 is a reactant or catalyst. KIE studies, which involve isotopic substitution at specific atomic positions, are fundamental for determining the rate-determining step and the nature of bond-breaking and bond-forming events in a reaction's transition state. The absence of such studies for MFCD05689605 means that this level of mechanistic detail is currently unknown.

Intermediate Identification in MFCD05689605 Transformations

The identification and characterization of reaction intermediates are critical for mapping out a complete reaction pathway. Spectroscopic techniques such as NMR, IR, and mass spectrometry, often coupled with computational studies, are typically employed for this purpose. However, no published research has been found that specifically identifies or characterizes intermediates formed during chemical transformations of MFCD05689605.

Transition State Analysis for MFCD05689605 Reactivity

Computational chemistry plays a pivotal role in analyzing the transition states of chemical reactions, providing insights into the energy barriers and geometries of these transient species. There are no available computational studies or transition state analyses specifically focused on the reactivity of MFCD05689605. Such analyses would be invaluable for understanding the factors that control the reaction rates and selectivity.

Role of MFCD05689605 in Catalytic Cycles

The potential role of MFCD05689605 in catalytic processes has not been detailed in the scientific literature. Understanding how a compound participates in a catalytic cycle is key to designing more efficient and selective catalysts.

Ligand Effects on MFCD05689605-Mediated Catalysis

In the context of catalysis, ligands can profoundly influence the activity and selectivity of a catalyst. No studies have been found that investigate the effect of different ligands on any potential catalytic activity of MFCD05689605. Such research would involve systematically varying the ligands and observing the impact on reaction outcomes.

Stereoselectivity Mechanisms in MFCD05689605-Catalyzed Reactions

For reactions that produce chiral products, understanding the mechanism of stereoselectivity is of paramount importance. This often involves studying the interactions in the transition state that lead to the preferential formation of one stereoisomer over another. As there are no documented catalytic reactions involving MFCD05689605, there is consequently no information on the mechanisms governing stere

Spectroscopic and Spectrometric Probes for MFCD05689605 Mechanistic Studies

Understanding the mechanistic pathways of reactions involving 4-O-beta-D-Galactopyranosyl-D-mannopyranose is crucial for harnessing its biochemical potential. Spectroscopic and spectrometric methods serve as powerful tools for this purpose, providing real-time monitoring of reactions and detailed structural information on transient intermediates and products. These techniques are indispensable for elucidating the complex, often enzyme-catalyzed, transformations that this disaccharide undergoes.

Time-Resolved Spectroscopy for MFCD05689605 Reaction Monitoring

Time-resolved spectroscopy encompasses a range of techniques that monitor changes in a sample as a function of time, making it ideal for studying reaction kinetics and identifying short-lived intermediates. For reactions involving MFCD05689605, these methods can track the disappearance of the reactant and the appearance of products, allowing for the determination of reaction rates and the observation of transient species.

One powerful approach is time-resolved electrospray ionization mass spectrometry (ESI-MS). This technique has been successfully used to measure the pre-steady-state kinetics of enzymatic reactions involving other disaccharides by directly monitoring transient enzyme-substrate intermediates. nih.gov In a hypothetical enzymatic hydrolysis of 4-O-beta-D-Galactopyranosyl-D-mannopyranose, time-resolved ESI-MS could be used to observe the formation and decay of a covalent glycosyl-enzyme intermediate, providing direct evidence for the reaction mechanism and precise kinetic parameters. nih.gov

Other spectroscopic methods, such as time-resolved UV-Vis or circular dichroism (TRCD) spectroscopy, can also be applied. researchgate.netmdpi.com For instance, if a reaction involving MFCD05689605 leads to a change in chromophore or chirality, these techniques can follow the reaction progress in real time. mdpi.com Acoustical spectroscopy is another method used to investigate the kinetics of conformational changes in disaccharides, such as ring isomerization or side group rotation, with relaxation times spanning from nanoseconds to microseconds. icm.edu.pl

Illustrative Data from a Hypothetical Time-Resolved Kinetic Study:

The table below illustrates the type of kinetic data that could be generated from monitoring an enzymatic reaction of MFCD05689605 using a time-resolved spectroscopic method.

| Time (ms) | [MFCD05689605] (mM) | [Intermediate] (mM) | [Product] (mM) |

| 0 | 10.0 | 0.0 | 0.0 |

| 10 | 8.5 | 1.2 | 0.3 |

| 20 | 7.2 | 1.8 | 1.0 |

| 50 | 5.0 | 2.5 | 2.5 |

| 100 | 2.8 | 1.5 | 5.7 |

| 200 | 1.0 | 0.5 | 8.5 |

This table is for illustrative purposes and represents the type of data obtained in a time-resolved kinetic experiment.

Advanced Mass Spectrometry for MFCD05689605 Pathway Elucidation

Advanced mass spectrometry (MS) techniques are paramount for the structural elucidation of reaction products and the mapping of complex reaction pathways. nih.gov Due to the high structural similarity among disaccharide isomers, which possess identical masses, distinguishing them is a significant analytical challenge. acs.orgnih.gov Techniques such as tandem mass spectrometry (MS/MS) and ion mobility-mass spectrometry (IM-MS) are essential for this purpose. researchgate.netrsc.org

For MFCD05689605, tandem mass spectrometry provides detailed structural information through controlled fragmentation of the parent ion. The resulting fragmentation pattern is a fingerprint that can help identify the molecule and its reaction products. The PubChem database includes MS/MS data for the deprotonated molecule [M-H]⁻ of 4-O-beta-D-Galactopyranosyl-D-mannopyranose, showing characteristic fragment ions at m/z 161.1 and 179.1. nih.gov In a mechanistic study, the appearance of new ions or changes in fragmentation patterns would signal the formation of products or intermediates.

Ion mobility-mass spectrometry (IM-MS) adds another dimension of separation based on the size, shape, and charge of the ions in the gas phase. rsc.org This technique has proven effective in separating disaccharide isomers that are indistinguishable by mass alone. nih.gov For example, IM-MS can partially resolve 4-O-beta-D-Galactopyranosyl-D-mannopyranose from other isomers like D-Glc-β-(1-4)-D-Glc based on their different drift times in the instrument. nih.gov To further enhance separation and identification, derivatization techniques, such as in-situ methylation, can be employed prior to MS analysis to generate unique fragment ions for different glycosidic linkages. acs.orgnih.govresearchgate.net

Illustrative Tandem MS Fragmentation Data for MFCD05689605:

This table presents a simplified, illustrative summary of expected fragmentation data used to identify the compound and its products.

| Precursor Ion (m/z) | Fragmentation Method | Key Fragment Ions (m/z) | Inferred Structural Feature |

| 341.1 ([M-H]⁻) | CID | 179.1, 161.1, 119.0, 101.0 | Glycosidic bond cleavage, cross-ring fragments |

| 365.1 ([M+Na]⁺) | CID | 203.1, 163.1 | Sodiated hexose (B10828440) units |

| 357.1 ([M+Cl]⁻) | CID | 197.1, 161.1 | Chlorinated hexose fragments |

This table is illustrative. Data is based on typical fragmentation patterns for disaccharides and specific data from PubChem for the [M-H]⁻ ion. nih.gov CID refers to Collision-Induced Dissociation.

By combining these advanced MS methods, researchers can confidently identify the products of reactions involving MFCD05689605, distinguish them from isomeric side-products, and piece together the complete mechanistic pathway.

Computational and Theoretical Studies of Mfcd05689605

Quantum Chemical Calculations on MFCD05689605 Molecular Structure and Reactivity

Quantum chemical calculations are fundamental in predicting the electronic structure and properties of molecules. For N-arylbenzamides, these methods elucidate conformational preferences and reactivity, which are critical for understanding their chemical behavior.

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic properties of molecules. While specific DFT studies on 4-fluoro-N-(4-methoxyphenyl)benzamide are not prevalent in the literature, research on similar compounds provides a solid foundation for understanding its characteristics. For instance, DFT has been used to study the vibrational spectra of related molecules like 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide, showing good correlation between calculated and experimental wavenumbers. researchgate.net Such studies often employ hybrid functionals like B3LYP to accurately predict molecular geometries, vibrational frequencies, and electronic properties such as HOMO-LUMO energy gaps. ajol.infomdpi.com

For a related compound, 2-(3-nitro benzamide)-N-(p-tolyl) benzamide (B126), DFT calculations were used to analyze the molecular structure, with the results showing good agreement with X-ray diffraction data. ajol.info These calculations also provide insights into intermolecular interactions through analysis of Hirshfeld surfaces. ajol.info It is reasonable to infer that DFT calculations for MFCD05689605 would similarly predict a non-planar conformation, with the phenyl rings twisted relative to the central amide plane, a common feature in N-arylbenzamides. acs.orgiucr.org The presence of the fluorine and methoxy (B1213986) substituents would influence the electronic distribution and reactivity of the molecule.

Table 1: Representative DFT-Calculated Properties for Benzamide Derivatives This table is illustrative and based on typical values found in computational studies of related benzamide compounds.

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | 4-6 eV | Indicates chemical reactivity and electronic stability. |

| Dipole Moment (μ) | 2-5 Debye | Reflects the polarity of the molecule. |

| Amide C-N Bond Length | ~1.36 Å | Characterizes the partial double bond nature. |

| Torsional Angle (Ar-CO) | 20-40° | Defines the twist of the aryl ring relative to the carbonyl group. |

Ab initio methods, such as Hartree-Fock (HF) and post-HF methods like Møller-Plesset perturbation theory (MP2), provide a high level of theory for electronic structure calculations. acs.org These methods have been applied to benzamide and its derivatives to understand their fundamental properties. For example, ab initio calculations on 2-(4-methoxyphenyl)benzo[d]thiazole, a molecule with some structural similarities to MFCD05689605, have been used alongside DFT to analyze its vibrational spectra. mdpi.com

Studies on N-arylbenzamides have shown that secondary amides tend to adopt extended trans-amide conformations. acs.org Ab initio calculations can be employed to determine the relative energies of different conformers and the rotational barriers around the C-N amide bond and the Ar-CO and Ar-N bonds. These calculations are crucial for understanding the conformational landscape of MFCD05689605. The interplay of the electron-withdrawing fluorine atom and the electron-donating methoxy group would be a key aspect to investigate using these methods.

Molecular Dynamics Simulations Involving MFCD05689605

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their interactions with their environment.

The solubility and conformational behavior of benzamides are significantly influenced by the solvent. rsc.orgnih.gov MD simulations can model how solvent molecules arrange around MFCD05689605 and how this affects its properties. Studies on benzamide have investigated its solubility in various pure and binary solvent mixtures. figshare.comresearchgate.net For MFCD05689605, MD simulations could predict its solubility and preferential solvation in different solvent environments, which is crucial for its potential applications. The simulations would likely reveal the formation of hydrogen bonds between the amide group and protic solvents, and dipole-dipole interactions with polar aprotic solvents.

Predictive Modeling for MFCD05689605 Derivative Design

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of modern drug discovery and materials science. mdpi.comontosight.ai These models aim to correlate the chemical structure of compounds with their properties or biological activities. For benzamide derivatives, QSAR models have been developed to predict their activity as inhibitors of various enzymes. mdpi.comnih.govkashanu.ac.ir

The design of derivatives of MFCD05689605 could be guided by such predictive models. By systematically modifying the substituents on the two aromatic rings, it would be possible to create a library of virtual compounds. The properties of these derivatives could then be calculated using quantum chemical methods to generate molecular descriptors. These descriptors, which can be electronic (e.g., atomic charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or lipophilic (e.g., logP), would form the basis of the QSAR model. mdpi.comkashanu.ac.ir

Table 2: Examples of Molecular Descriptors for QSAR Modeling of Benzamide Derivatives

| Descriptor Class | Example Descriptors | Potential Application in Derivative Design |

|---|---|---|

| Electronic | HOMO/LUMO energies, Mulliken charges, Dipole moment | Tuning reactivity and intermolecular interactions. |

| Steric | Molecular weight, Molar volume, Surface area | Optimizing binding pocket fit and solubility. |

| Topological | Wiener index, Kier & Hall indices | Capturing molecular branching and shape. |

| Lipophilic | LogP | Modulating membrane permeability and solubility. |

By establishing a statistically significant correlation between these descriptors and a desired property (e.g., binding affinity to a target protein), the model could then be used to predict the properties of new, unsynthesized derivatives of MFCD05689605, thereby prioritizing the most promising candidates for synthesis and experimental testing. nih.govresearchgate.net

QSAR/QSPR Approaches for MFCD05689605 Analogs

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are foundational in modern medicinal chemistry for establishing mathematical relationships between the structural features of molecules and their biological activities or physicochemical properties. nih.govnih.gov For analogs of MFCD05689605, specifically quinazoline (B50416) derivatives targeting the epidermal growth factor receptor (EGFR), numerous QSAR studies have been conducted to elucidate the key structural determinants for their inhibitory potency.

These studies often employ a variety of molecular descriptors, which are numerical representations of molecular properties, to build predictive models. The descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric and electrostatic fields). researchgate.netnih.gov For instance, 2D-QSAR models have been developed for 4-anilinoquinazoline (B1210976) derivatives, a class to which MFCD05689605 belongs, to predict their anticancer activity. acs.orgbrieflands.comchalcogen.ro These models have highlighted the importance of descriptors such as atomic electronegativity, hydrogen bonding capacity, lipophilicity, and molecular shape in influencing the inhibitory activity against EGFR tyrosine kinase. brieflands.com

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the steric and electrostatic interactions between the ligand and the target protein. nih.govnih.govijper.org Studies on quinazoline derivatives have successfully used these methods to build robust models with high predictive power. frontiersin.orgfrontiersin.orgbenthamdirect.com For example, a 3D-QSAR study on quinazoline derivatives as HER2 kinase inhibitors, a related tyrosine kinase, demonstrated the importance of the molecular shape and electrostatic potential in the active site. nih.gov The contour maps generated from these analyses offer a visual guide for designing new analogs with enhanced activity by indicating regions where certain structural modifications would be favorable. ijper.orgfrontiersin.org

The statistical robustness of these QSAR models is a critical aspect, and various validation techniques are employed, including internal validation (leave-one-out cross-validation, q²) and external validation using a test set of compounds (R²_pred). acs.org The table below summarizes the statistical parameters from several QSAR studies on quinazoline derivatives, showcasing the predictive nature of these models.

| QSAR Model Type | Target | Key Statistical Parameters | Reference |

| 2D-QSAR (MLR) | EGFR Tyrosine Kinase | r² = 0.912, q² = 0.800, pred_r² = 0.6042 | chalcogen.ro |

| 2D-QSAR (MLR) | Human Lung Cancer (EGFR) | R² = 0.745, R²_adj = 0.723, R²_test = 0.941, Q²_cv = 0.669 | acs.org |

| 3D-QSAR (CoMFA) | HER2 Kinase | q² = 0.767, r² = 0.815 | nih.gov |

| 3D-QSAR (CoMSIA) | EGFR | q² = 0.524, r² = 0.855 | ijper.org |

| 3D-QSAR (CoMSIA) | Osteosarcoma (FGFR4) | q² = 0.63, r² = 0.987 | nih.govfrontiersin.org |

| QSAR (SVM) | Wild Type EGFR | Correlation on validation set = 0.90 | nih.govplos.org |

Table 1: Selected QSAR studies on quinazoline derivatives with their statistical validation parameters. MLR: Multiple Linear Regression, SVM: Support Vector Machine.

These studies collectively indicate that the quinazoline scaffold, as present in MFCD05689605, is amenable to QSAR modeling, providing valuable insights for the rational design of new, more potent analogs.

Machine Learning Applications in MFCD05689605 Research

In recent years, machine learning (ML) has emerged as a powerful tool in drug discovery, capable of handling large and complex datasets to build predictive models for various endpoints, including bioactivity and pharmacokinetic properties. arxiv.orgchapman.eduarxiv.org For compounds like MFCD05689605 and its analogs, ML algorithms can be trained on existing data of quinazoline derivatives to predict their efficacy as EGFR inhibitors and guide the synthesis of novel compounds. nih.govacs.org

Several machine learning approaches have been applied to the study of tyrosine kinase inhibitors. For instance, support vector machines (SVM) have been used to develop QSAR models for predicting the inhibitory activity of quinazoline derivatives against both wild-type and mutant EGFR. nih.govplos.org These models have demonstrated high correlation between predicted and experimentally determined activities.

Random Forest (RF) is another popular algorithm that has been successfully used to develop predictive models for EGFR inhibitors. A study employing RF on a large dataset of EGFR inhibitors identified N-substituted quinazolin-4-amine-based compounds as a promising scaffold for further development, achieving a high R-squared value of 0.86 on this subset. nih.govacs.org This is directly relevant to MFCD05689605, which shares this core structure. The performance of various machine learning models in predicting the potency of AXL tyrosine kinase inhibitors, a related target, is shown in the table below.

| Machine Learning Model | R² | MAE | RMSE | PCC |

| Random Forest | 0.703 | 0.553 | 0.720 | 0.841 |

| Gradient Boosting | - | - | - | - |

| Support Vector Regression | - | - | - | - |

| Decision Tree | - | - | - | - |

Table 2: Performance of different machine learning models in predicting the potency (pIC50) of AXL tyrosine kinase inhibitors. heca-analitika.com (Data for Gradient Boosting, Support Vector Regression, and Decision Tree were not provided in the source).

Furthermore, deep learning, a subset of machine learning, is being explored for the generation of novel tyrosine kinase inhibitors and the prediction of their bioactivity. arxiv.orgarxiv.org These advanced models can learn complex patterns from chemical data and generate new molecular structures with desired properties.

The application of machine learning extends to virtual screening, where large compound libraries can be rapidly screened to identify potential hits. acs.org For example, a support vector machine model was used for virtual screening to identify novel fourth-generation EGFR tyrosine kinase inhibitors. acs.org Such approaches could be instrumental in identifying novel analogs of MFCD05689605 with improved activity profiles.

Advanced Analytical Methodologies for Research on Mfcd05689605

Chromatographic Techniques for High-Resolution Analysis of N-(2-acetylphenyl)-N-methylacetamide

Chromatographic methods are fundamental for separating N-(2-acetylphenyl)-N-methylacetamide from complex matrices, such as reaction mixtures or biological samples. The choice of technique depends on the compound's physicochemical properties, including its polarity, volatility, and thermal stability.

Liquid Chromatography (LC) Method Development for N-(2-acetylphenyl)-N-methylacetamide

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of N-(2-acetylphenyl)-N-methylacetamide due to its applicability to a wide range of polar and non-polar compounds. A typical approach for method development would involve reversed-phase chromatography.

A starting point for method development could be a reverse-phase (RP) HPLC method with a C18 column. sielc.comsielc.com The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN), and water. sielc.comsielc.com An acid modifier like phosphoric acid or formic acid is often added to improve peak shape and resolution. For applications requiring mass spectrometry (MS) detection, volatile modifiers like formic acid are preferred. sielc.comsielc.com

Table 1: Illustrative HPLC Method Parameters for N-(2-acetylphenyl)-N-methylacetamide Analysis

| Parameter | Suggested Condition | Rationale |

| Column | C18 (e.g., Newcrom R1), 5 µm particle size | Good retention for moderately polar compounds. |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid | Common mobile phase for reversed-phase chromatography, suitable for MS detection. |

| Gradient | Isocratic or Gradient | An isocratic method may suffice for simple mixtures, while a gradient is better for complex samples. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC. |

| Detection | UV at 254 nm | The aromatic rings in the molecule are expected to have strong UV absorbance. |

| Temperature | Ambient or controlled (e.g., 30 °C) | To ensure reproducible retention times. |

This liquid chromatography method is scalable and can be adapted for the isolation of impurities in preparative separation. sielc.comsielc.com

Gas Chromatography (GC) Method Development for N-(2-acetylphenyl)-N-methylacetamide

Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds. Given that related acetanilide (B955) derivatives can be analyzed by GC, it is a viable method for N-(2-acetylphenyl)-N-methylacetamide. rsc.org

Method development would involve selecting an appropriate capillary column and optimizing the temperature program. A mid-polarity column, such as one with a 5% phenyl-polysiloxane stationary phase, is often a good starting point for aromatic compounds. The injector and detector temperatures must be high enough to ensure efficient vaporization and prevent condensation, but not so high as to cause thermal degradation.

For analytes with functional groups that may not be ideal for GC analysis, chemical derivatization can be employed to improve chromatographic properties. jfda-online.com Techniques such as acylation or silylation can increase volatility and thermal stability. jfda-online.comnih.gov

Table 2: Proposed GC-MS Method Parameters for N-(2-acetylphenyl)-N-methylacetamide

| Parameter | Suggested Condition | Rationale |

| Column | Capillary, Polydimethyl siloxane or similar | Suitable for a wide range of organic compounds. |

| Carrier Gas | Helium | Inert and provides good efficiency. |

| Injector Temp. | 250 °C | To ensure complete vaporization. |

| Oven Program | Start at 100 °C, ramp to 280 °C | To separate compounds with different boiling points. |

| Detector | Mass Spectrometer (MS) | Provides both qualitative and quantitative data. |

Supercritical Fluid Chromatography (SFC) for N-(2-acetylphenyl)-N-methylacetamide

Supercritical Fluid Chromatography (SFC) is a powerful "green" alternative to both LC and GC, offering fast and efficient separations with reduced organic solvent consumption. twistingmemoirs.com It is particularly well-suited for the analysis of chiral compounds and complex mixtures. twistingmemoirs.comteledynelabs.com Using supercritical carbon dioxide as the primary mobile phase, SFC can effectively separate a wide range of analytes, including amides. twistingmemoirs.comrsc.org

For N-(2-acetylphenyl)-N-methylacetamide, SFC offers the advantage of high-speed analysis and is compatible with a variety of stationary phases. The polarity of the mobile phase can be easily tuned by adding polar co-solvents (modifiers) like methanol, ethanol, or isopropanol (B130326) to the supercritical CO2. researchgate.net This allows for the optimization of selectivity and resolution. twistingmemoirs.com

Table 3: General SFC Method Parameters for Amide Compound Analysis

| Parameter | Suggested Condition | Rationale |

| Column | Polysaccharide-based chiral stationary phases or standard achiral phases | Depending on whether chiral separation is needed. |

| Mobile Phase | Supercritical CO2 with a polar modifier (e.g., methanol) | Allows for tunable solvent strength. |

| Modifier Gradient | From 5% to 40% modifier | To elute compounds with a range of polarities. |

| Backpressure | 150 bar | To maintain the CO2 in a supercritical state. |

| Temperature | 40 °C | To ensure mobile phase is in a supercritical state and for reproducibility. |

| Detection | UV or MS | Depending on the analytical need. |

Spectroscopic and Spectrometric Techniques for Quantitative and Qualitative Analysis of N-(2-acetylphenyl)-N-methylacetamide in Research Contexts

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and purity assessment of synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Elucidation of N-(2-acetylphenyl)-N-methylacetamide

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules. researchgate.net Both ¹H and ¹³C NMR are used to provide detailed information about the molecular structure of N-(2-acetylphenyl)-N-methylacetamide.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity. The ¹³C NMR spectrum provides information on the number of different types of carbon atoms in the molecule. For N-(2-acetylphenyl)-N-methylacetamide, specific chemical shifts have been reported. rsc.org

Table 4: Reported NMR Data for N-(2-acetylphenyl)-N-methylacetamide in CDCl₃ rsc.org

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration/Assignment |

| ¹H NMR | 8.04 | d | 2H |

| 7.33 | d | 2H | |

| 3.33 | s | 3H (N-CH₃) | |

| 2.65 | s | 3H (Acetyl-CH₃) | |

| 1.97 | s | 3H (Acetamido-CH₃) | |

| ¹³C NMR | 197.02 | C=O (Acetyl) | |

| 170.25 | C=O (Acetamido) | ||

| 148.63 | Aromatic C | ||

| 129.92 | Aromatic CH | ||

| 127.08 | Aromatic CH | ||

| 119.23 | Aromatic C | ||

| 37.24 | N-CH₃ | ||

| 26.76 | Acetyl-CH₃ | ||

| 22.65 | Acetamido-CH₃ |

Advanced 2D NMR techniques such as COSY, HSQC, and HMBC can be used to further confirm the structure by establishing proton-proton and proton-carbon correlations.

Mass Spectrometry (MS) for Purity Assessment and Reaction Monitoring of N-(2-acetylphenyl)-N-methylacetamide

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns. When coupled with a chromatographic technique like GC or LC, it becomes a powerful tool for purity assessment and reaction monitoring.

For N-(2-acetylphenyl)-N-methylacetamide, the molecular ion peak (m/z) in the mass spectrum would correspond to its molecular weight. Electron ionization (EI) is a common technique used in GC-MS that can cause fragmentation of the molecule, providing a characteristic fingerprint that can aid in structural confirmation. The reported GC-MS data for a related compound, N-(4-acetylphenyl)-N-methylacetamide, shows a molecular ion peak at m/z = 191, which is consistent with the molecular weight of N-(2-acetylphenyl)-N-methylacetamide. rsc.org

Table 5: Expected Mass Spectrometry Data for N-(2-acetylphenyl)-N-methylacetamide

| Ionization Mode | Expected m/z | Interpretation |

| Electron Ionization (EI) | 191 | Molecular Ion [M]⁺ |

| 149 | [M - C₂H₂O]⁺ | |

| 134 | [M - C₂H₂O - CH₃]⁺ | |

| 43 | [CH₃CO]⁺ | |

| Electrospray Ionization (ESI) | 192 | [M+H]⁺ |

| 214 | [M+Na]⁺ |

The fragmentation pattern can be used to confirm the presence of key functional groups within the molecule. For instance, a peak at m/z 43 is indicative of an acetyl group.

X-ray Diffraction (XRD) for MFCD05689605 Crystallography

X-ray Diffraction (XRD) is a powerful, non-destructive technique essential for determining the crystallographic structure of a solid material. medscape.comresearchgate.net For MFCD05689605, obtaining a single crystal suitable for XRD analysis would be a primary objective following its synthesis and purification. The technique involves irradiating the crystal with a monochromatic X-ray beam and measuring the angles and intensities of the diffracted beams. researchgate.net This diffraction pattern is unique to the crystal's atomic arrangement.

The analysis of the diffraction data allows for the determination of the unit cell dimensions, space group, and the precise coordinates of each atom within the molecule. This information would definitively establish the three-dimensional conformation of the 4-(4-fluorobenzoyl)piperidine-2,6-dione molecule, including the bond lengths, bond angles, and torsion angles. For piperidine (B6355638) derivatives, XRD is crucial for confirming the chair, boat, or twist-boat conformation of the piperidine ring and the equatorial or axial orientation of its substituents. researchgate.netchemimpex.com

Illustrative Data Table from a Hypothetical XRD Analysis of MFCD05689605:

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₂H₁₀FNO₃ |

| Formula Weight | 235.21 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.45 |

| b (Å) | 8.78 |

| c (Å) | 12.33 |

| β (°) | 105.2 |

| Volume (ų) | 1092.5 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.430 |

Note: The data in this table is for illustrative purposes and does not represent experimentally verified results for MFCD05689605.

Advanced Optical Spectroscopies for MFCD05689605 Studies

Advanced optical spectroscopy techniques are instrumental in probing the electronic and vibrational properties of molecules. For a compound like MFCD05689605, these methods could provide insights into its photophysical behavior and molecular interactions.

UV-Visible Spectroscopy: This technique would be used to identify the electronic transitions within the molecule. The presence of the fluorobenzoyl chromophore would likely result in characteristic absorption bands in the UV region.

Fluorescence Spectroscopy: Should the molecule exhibit fluorescence upon excitation, this method could be used to study its excited state dynamics. Parameters such as quantum yield and fluorescence lifetime would provide information about the de-excitation pathways.

Raman Spectroscopy: This technique provides information about the vibrational modes of the molecule, complementing infrared (IR) spectroscopy. It would be particularly useful for identifying the skeletal vibrations of the piperidine ring and the carbonyl groups, offering insights into molecular structure and bonding.

These spectroscopic studies are critical for understanding how the molecular structure of MFCD05689605 influences its interaction with light and its surrounding environment. nih.gov

Hyphenated Techniques and Automation in MFCD05689605 Research Analysis

Modern chemical analysis relies heavily on the integration of separation techniques with sensitive detection methods, as well as automation to increase efficiency.

LC-MS/MS Applications for Complex MFCD05689605 Mixtures

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique ideal for the separation, identification, and quantification of specific compounds within complex mixtures. synquestlabs.com In the context of MFCD05689605 research, LC-MS/MS would be indispensable for several applications:

Purity Assessment: To confirm the purity of a synthesized batch of MFCD05689605 and to identify and quantify any synthesis-related impurities or degradation products.

Metabolite Identification: In preclinical studies, LC-MS/MS is the gold standard for identifying metabolites of a parent compound in biological matrices like plasma or urine.

Quantitative Analysis: For accurately measuring the concentration of MFCD05689605 in various samples.

The process involves injecting the sample into a high-performance liquid chromatography (HPLC) system, where MFCD05689605 is separated from other components. The eluent from the HPLC column is then directed into a tandem mass spectrometer. The first mass spectrometer (MS1) isolates the molecular ion of MFCD05689605, which is then fragmented in a collision cell. The second mass spectrometer (MS2) analyzes the resulting fragment ions, creating a unique fragmentation pattern that serves as a highly specific fingerprint for the molecule, enabling confident identification and quantification even at very low levels.

Automated High-Throughput Screening for MFCD05689605

Automated High-Throughput Screening (HTS) is a process used extensively in drug discovery to rapidly test thousands to millions of chemical compounds for a specific biological activity. sigmaaldrich.com If MFCD05689605 were identified as a lead compound or part of a chemical library, HTS would be employed to screen for its activity against a specific biological target (e.g., an enzyme or receptor).

The process involves miniaturized assays in 96-, 384-, or 1536-well plates, with robotic systems handling liquid dispensing, plate transport, and data acquisition. fda.gov This automation allows for the rapid evaluation of a large number of compounds, significantly accelerating the early stages of drug discovery or materials science research. researchgate.net The goal is to identify "hits"—compounds that show the desired activity—which can then be selected for further study and optimization.

Validation and Interlaboratory Studies of Analytical Methods for MFCD05689605

For any analytical method to be considered reliable and suitable for its intended purpose, it must undergo a rigorous validation process. The validation of an analytical method for MFCD05689605, such as an HPLC or LC-MS/MS assay, would involve evaluating several key parameters as defined by regulatory guidelines like those from the International Council for Harmonisation (ICH).

Key Validation Parameters:

| Parameter | Description |

| Specificity/Selectivity | The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. |

| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to be precise, accurate, and linear. |

| Accuracy | The closeness of the test results obtained by the method to the true value. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. |

Following single-laboratory validation, an interlaboratory study (also known as a round-robin study) might be conducted. This involves several different laboratories analyzing the same samples of MFCD05689605 using the validated method. The goal is to assess the reproducibility of the method—its precision when performed by different analysts in different labs with different equipment. Successful interlaboratory studies provide a high degree of confidence in the ruggedness and transferability of the analytical method.

Applications of Mfcd05689605 in Fundamental Scientific Research

MFCD05689605 as a Reagent or Catalyst in Organic Synthesis

As a non-metallic organocatalyst, (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate (B84403) is a cornerstone of modern asymmetric synthesis. chemimpex.com Its ability to act as a chiral proton source facilitates a wide range of reactions, affording enantiomerically enriched products that are crucial in fields like pharmaceutical development. chemimpex.com

The compound is highly effective in mediating reactions where the creation of a specific stereoisomer is desired. It functions as a chiral Brønsted acid catalyst, activating substrates towards nucleophilic attack and controlling the facial selectivity of the approach.

Enantioselective Mannich Reactions: This catalyst is employed in enantioselective Mannich reactions, a fundamental carbon-carbon bond-forming transformation. fishersci.at For instance, the related Brønsted acid catalyst, (R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogen phosphate (TRIP), has been shown by Akiyama to effectively catalyze the reaction between N-Boc-imines and acetylacetone, producing syn-diastereoisomers in high yields and enantioselectivities. acs.org The mechanism is believed to involve a dual activation, where the catalyst interacts with both the imine and the enol. acs.org

Asymmetric Cycloadditions: Rhodium complexes derived from (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate have been successfully used to mediate asymmetric dipolar cycloaddition reactions involving diazo compounds. fishersci.at

Asymmetric Hydrocarboxylations: When complexed with palladium, this chiral phosphate ligand facilitates asymmetric hydrocarboxylation reactions. fishersci.at

Kinetic Resolution: The chiral acidity of MFCD05689605 allows it to be used as a resolving agent for racemic mixtures, particularly for amines that are otherwise difficult to separate. fishersci.at

A summary of representative stereoselective transformations involving this class of catalysts is presented below.

| Transformation | Catalyst System | Substrates | Key Finding |

| Mannich Reaction | (R)-BINOL-Phosphoric Acid | Aldimines, Ketones | Catalyzes the reaction to produce chiral β-amino carbonyl compounds with high enantioselectivity. fishersci.atacs.org |

| Dipolar Cycloaddition | Rhodium / (R)-BNDHP | Diazo compounds | Mediates the asymmetric formation of cyclic products. fishersci.at |

| Hydrocarboxylation | Palladium / (R)-BNDHP | Olefins, CO | Enables the asymmetric synthesis of carboxylic acids. fishersci.at |

| Amine Resolution | (R)-BNDHP | Racemic amines | Forms diastereomeric salts, allowing for the separation of enantiomers. fishersci.at |

This table is generated based on data from cited research for this class of catalysts.

The use of (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate aligns with the principles of green chemistry. As an organocatalyst, it avoids the use of often toxic and expensive transition metals. fujifilm.com Its high efficiency allows for low catalyst loadings, minimizing waste and contributing to cleaner production processes. runyvmat.com Furthermore, its role in developing catalysts for environmental remediation, such as breaking down pollutants, highlights its potential for sustainable applications. chemimpex.com

MFCD05689605 in Materials Science Research

The well-defined chiral architecture of (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate is not only useful for small molecule synthesis but also for imprinting chirality onto larger macromolecular systems.

This compound has been demonstrated to act as an effective organocatalyst for polymerization reactions. Specifically, it facilitates the controlled ring-opening polymerization of cyclic esters like ε-caprolactone. sigmaaldrich.com This process allows for the creation of polyesters with predictable molecular weights and potentially chiral microstructures.

| Monomer | Catalyst | Reaction Type | Resulting Polymer |

| ε-Caprolactone | (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate | Ring-opening homopolymerization | Polycaprolactone |

| ε-Caprolactone | (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate | Ring-opening copolymerization | Copolymers of ε-caprolactone |

This table is generated based on data from a cited peer-reviewed paper. sigmaaldrich.com

The integration of the binaphthyl motif is a known strategy for creating advanced functional materials. chemimpex.com The inherent chirality and rigid structure of (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate and related BINOL derivatives can be exploited to produce polymers and nanomaterials with unique chiroptical properties. chemimpex.comresearchgate.net These materials are of interest for applications in electronics, specialized coatings, and as chiral stationary phases in chromatography. chemimpex.com The ability to control the three-dimensional structure at a molecular level allows for the fine-tuning of the material's bulk properties.

MFCD05689605 in Biological and Chemical Biology Research

In chemical biology, which applies chemical techniques to solve biological problems, (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate serves as a valuable research tool. Its utility stems from its ability to create complex, stereochemically pure molecules that can mimic or interact with biological systems and its use as an analytical reagent. chemimpex.com

The compound aids in research on enzyme mechanisms and molecular interactions by providing access to specific enantiomers of bioactive molecules. chemimpex.com This is critical because the biological activity of many pharmaceuticals and biomolecules is dependent on their specific chirality.

Furthermore, the binaphthyl phosphate moiety itself is a useful tool for structural elucidation in chemical biology. For example, when secondary carbinols are derivatized with a 1,1′-binaphthyl-2,2′-diyl phosphoryl chloride, the resulting phosphate derivative exhibits a characteristic circular dichroism (CD) spectrum. researchgate.net This effect, which is highly sensitive to the absolute configuration of the carbinol, allows for the unambiguous assignment of chirality, a crucial step in understanding the structure and function of natural products and other biologically active compounds. researchgate.net

Table of Compound Names

| MDL Number | Chemical Name | Common Abbreviation |

| MFCD05689605 | (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate | (R)-BNDHP |

| Not Applicable | (R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogen phosphate | TRIP |

| Not Applicable | ε-Caprolactone | - |

| Not Applicable | 1,1′-Bi-2-naphthol | BINOL |

Use of MFCD05689605 as a Chemical Probe in Biological Systems

Flupyrimin serves as a highly specific chemical probe for studying the function and pharmacology of nicotinic acetylcholine (B1216132) receptors (nAChRs), which are crucial components of the insect nervous system. researchgate.net Unlike many other neonicotinoid insecticides that act as agonists, Flupyrimin functions as an antagonist at these receptors. researchgate.netinteracademies.org This antagonistic activity is observed in neurons of various insect species, including the American cockroach (Periplaneta americana). interacademies.org

The specificity of Flupyrimin allows researchers to investigate the physiological roles of nAChRs in nerve signal transmission. By binding to these receptors, it disrupts the normal flow of ions, leading to paralysis and mortality in susceptible insects. medscape.com The use of radiolabeled Flupyrimin, such as [³H]FLP, has been instrumental in identifying and characterizing different nAChR subtypes. interacademies.org Studies have shown that [³H]FLP binds to multiple high-affinity sites in house fly (Musca domestica) nAChR preparations. interacademies.org Notably, one of these binding sites is identical to the receptor for the neonicotinoid agonist Imidacloprid, while another is an Imidacloprid-insensitive subtype. interacademies.org This differential binding provides a powerful tool for dissecting the complex pharmacology of nAChR subtypes and understanding the mechanisms of insecticide resistance.

MFCD05689605 in Mechanistic Enzymology Studies

While nAChRs are ligand-gated ion channels rather than enzymes in the classical sense, the study of Flupyrimin's interaction with them involves principles analogous to mechanistic enzymology, focusing on binding kinetics, structure-activity relationships, and the molecular basis of its antagonistic action. Research has delved into the specific molecular interactions that govern Flupyrimin's binding to the nAChR. interacademies.org

Structural and activity relationship (SAR) studies on Flupyrimin analogues have been conducted to understand the key pharmacophores responsible for its high affinity and antagonistic effects. interacademies.org These studies have identified the pyridinylidene and trifluoroacetyl moieties as critical for its interaction with the receptor. interacademies.org To further elucidate the binding mechanism at a molecular level, researchers have utilized the acetylcholine-binding protein (AChBP) from the sea slug Aplysia californica as a structural surrogate for the ligand-binding domain of insect nAChRs. interacademies.org Molecular docking studies with AChBP have revealed that the pharmacophores of Flupyrimin account for its excellent receptor affinity and highlight the differences in its binding mechanism compared to agonists like Imidacloprid. interacademies.org These mechanistic insights are crucial for the rational design of new insecticides and for understanding the potential for cross-resistance with other nicotinic insecticides. epa.gov

MFCD05689605 in Environmental Chemistry Research

The environmental fate and behavior of Flupyrimin are critical areas of research, given its application in agriculture. Studies have focused on its transformation in the environment and its detection and movement in model ecosystems.

Role of MFCD05689605 in Environmental Transformation Processes

The persistence and transformation of Flupyrimin in the environment are key factors determining its potential impact. Flupyrimin is known to be persistent and stable in the environment, with a hydrolysis half-life of 228 days at 25°C and pH 7. researchgate.net This stability suggests a potential risk to surface water ecosystems. researchgate.net While specific studies on the photodegradation of Flupyrimin are not extensively detailed in the reviewed literature, research on other neonicotinoids and related pesticides indicates that photodegradation can be a relevant transformation pathway in aquatic environments, often influenced by factors such as water transparency and the presence of photosensitizing substances like humic acids. hpc-standards.comekb.eg The degradation of pesticides in soil is also a critical process, often mediated by microbial metabolism. acs.org For instance, studies on the related insecticide Fipronil show that it can be metabolized by soil bacteria. researchgate.net The environmental fate of Flupyrimin is also influenced by soil properties, with soil organic matter content playing a primary role in its adsorption. researchgate.net

Detection and Fate of MFCD05689605 in Model Environmental Systems

Understanding the detection and fate of Flupyrimin in model environmental systems, such as agricultural settings, is essential for risk assessment. Research has been conducted to develop analytical methods for its detection in various matrices. A modified Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method followed by liquid chromatography with tandem mass spectrometry (LC-MS/MS) has been validated for the determination of Flupyrimin in brown rice. researchgate.net

Table 1: Validation of Analytical Method for Flupyrimin in Brown Rice

| Fortification Level (mg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) | Limit of Quantification (LOQ) (mg/kg) |

| 0.01 | 79.3 - 104.1 | < 17.9 | 0.01 |

| 0.1 | 79.3 - 104.1 | < 17.9 | 0.01 |

| 0.5 | 79.3 - 104.1 | < 17.9 | 0.01 |

| Data sourced from a study on the development of an analytical method for novel nAChR modulators in brown rice. researchgate.net |

Studies on the uptake and distribution of Flupyrimin in rice (Oryza sativa L.) have provided valuable insights into its fate in a model crop system. researchgate.net Hydroponic experiments revealed that Flupyrimin is readily taken up by rice roots and is primarily distributed in the soluble fractions of the cells. researchgate.net The compound is then translocated from the roots to the stems and subsequently to the leaves, with a significantly higher translocation factor from stems to leaves. researchgate.net In soil-based systems, the accumulation of Flupyrimin in rice plants is heavily influenced by the soil's organic matter content, which increases the adsorption of the compound to the soil. researchgate.net A strong positive correlation has been observed between the concentration of Flupyrimin in rice and its concentration in the soil pore water, suggesting that the latter can be used to estimate the uptake and accumulation in rice plants. researchgate.net

Table 2: Subcellular Distribution and Translocation of Flupyrimin in Rice

| Plant Part | Subcellular Fraction | Distribution (%) | Translocation Factor (TF) |

| Roots | Soluble Fraction | 50.6 - 88.0 | - |

| Stems | - | - | TF (Stem/Root) = 3.1 |

| Leaves | - | - | TF (Leaf/Stem) = 27.8 |

| Data from a study on the uptake kinetics and distribution of Flupyrimin in rice. researchgate.net |

These findings are crucial for developing effective application strategies, assessing food safety risks, and modeling the environmental fate of Flupyrimin. researchgate.net

Future Directions and Emerging Research Avenues for Mfcd05689605

Interdisciplinary Research Opportunities Involving MFCD05689605

The unique structural attributes of MFCD05689605, once fully elucidated and characterized, could position it as a valuable tool in a variety of interdisciplinary fields. The growing emphasis on interdisciplinary approaches to solve complex scientific problems suggests that the potential applications of this compound could extend beyond traditional chemistry.

For instance, if the compound exhibits specific electronic or photophysical properties, it could be investigated for applications in materials science. Collaborative research between synthetic chemists and materials scientists could explore its potential incorporation into novel polymers, organic light-emitting diodes (OLEDs), or photovoltaic devices. The key to unlocking these opportunities lies in a foundational understanding of its structure-property relationships.

Furthermore, should the molecule possess bioactive characteristics, it would open up avenues for collaboration with pharmacologists and biochemists. Initial screening for antimicrobial or anticancer activity could be a starting point. Such endeavors would necessitate a synergistic approach, combining chemical synthesis of analogs with biological assays to identify potential therapeutic leads. The success of such interdisciplinary projects hinges on the effective integration of expertise from diverse scientific domains.

Advances in Computational Chemistry Guiding MFCD05689605 Research

In the absence of extensive empirical data, computational chemistry offers a powerful toolkit for predicting the properties and reactivity of MFCD05689605. Modern computational methods can provide valuable insights that can guide future experimental work, saving both time and resources.

| Computational Method | Predicted Property of MFCD05689605 | Potential Application |

| Density Functional Theory (DFT) | Electronic structure, reactivity indices | Predicting sites of electrophilic/nucleophilic attack, understanding reaction mechanisms |

| Molecular Dynamics (MD) Simulations | Conformational analysis, solvation effects | Investigating interactions with biological macromolecules or materials surfaces |

| Quantitative Structure-Activity Relationship (QSAR) | Biological activity (if applicable) | Guiding the design of more potent analogs for therapeutic applications |

These computational studies can help to prioritize synthetic efforts and provide a theoretical framework for interpreting experimental results. For example, DFT calculations could predict the most likely sites for chemical modification, while MD simulations could offer insights into how the molecule might interact with a biological target.

Development of Novel Synthetic Strategies for MFCD05689605 Analogs

The development of efficient and versatile synthetic routes to access analogs of MFCD05689605 is a crucial area for future research. A robust synthetic methodology would not only facilitate a more thorough investigation of the parent compound but also enable the creation of a library of related molecules with modified properties.

Future research in this area could focus on:

Methodology Development: Exploring new catalytic systems or reaction conditions to improve the efficiency and selectivity of the synthesis of the core scaffold of MFCD05689605.

Diversity-Oriented Synthesis: Designing synthetic pathways that allow for the easy introduction of a wide range of functional groups at various positions on the molecule. This would be instrumental in systematically probing structure-activity relationships.

Green Chemistry Approaches: Investigating more environmentally benign synthetic methods, such as using greener solvents, reducing the number of synthetic steps, or employing catalytic rather than stoichiometric reagents.

A successful synthetic strategy would be a key enabler for all other research avenues concerning this compound.

Unexplored Mechanistic Pathways of MFCD05689605 Reactivity

A fundamental understanding of the reactivity of MFCD05689605 is essential for its effective application. Future research should aim to elucidate the mechanistic pathways through which this compound participates in chemical transformations. This could involve a combination of experimental and computational approaches.

Key research questions to be addressed include:

What are the characteristic reactions of the functional groups present in MFCD05689605?

Does the molecule exhibit any unusual reactivity due to its specific three-dimensional structure?

Can the reactivity of the compound be tuned by modifying its structure or the reaction conditions?

Techniques such as kinetic studies, isotopic labeling experiments, and in-situ spectroscopic monitoring could be employed to gain insights into reaction mechanisms. These experimental studies, when coupled with computational modeling of reaction pathways, can provide a detailed picture of the molecule's chemical behavior. A thorough understanding of its reactivity is a prerequisite for its rational application in any field.

Q & A

Basic Research Questions

Q. How can researchers accurately identify and characterize MFCD05689605 in experimental settings?

- Methodological Guidance : Use spectroscopic techniques (e.g., NMR, IR, mass spectrometry) to confirm molecular structure and purity. Cross-reference spectral data with established databases or prior peer-reviewed studies. For purity assessment, employ chromatographic methods (HPLC, GC) with calibrated standards .

- Data Considerations : Ensure reproducibility by documenting instrument parameters (e.g., solvent, temperature) and validating results with triplicate measurements. Address anomalies by re-isolating the compound or re-running analyses under controlled conditions .

Q. What are the optimal synthesis routes for MFCD05689605, and how do reaction conditions influence yield?

- Experimental Design : Compare yields across solvent systems (polar vs. non-polar), catalysts, and temperatures using fractional factorial design. Quantify intermediates via in-situ monitoring (e.g., TLC, UV-Vis spectroscopy) to identify rate-limiting steps .

- Troubleshooting : If yields are inconsistent, verify reagent purity, exclude moisture/oxygen via inert atmosphere techniques, or optimize stoichiometry using computational tools (e.g., density functional theory for transition-state analysis) .

Q. How should researchers design stability studies for MFCD05689605 under varying environmental conditions?

- Protocol Framework : Expose the compound to stressors (light, humidity, temperature) per ICH guidelines. Use accelerated stability testing (40°C/75% RH) and monitor degradation products via LC-MS. Establish degradation kinetics using Arrhenius equations .

- Data Interpretation : Compare stability profiles across crystal polymorphs (if applicable) and correlate with thermodynamic data (DSC/TGA). Resolve discrepancies by validating analytical method sensitivity (e.g., LOQ/LOD calibration) .

Advanced Research Questions

Q. What mechanistic insights can be derived from contradictory data in MFCD05689605’s reactivity across studies?

- Analysis Strategy : Apply abductive reasoning to hypothesize alternative reaction pathways. Validate using isotopic labeling (e.g., ²H or ¹³C) to trace bond cleavage/formation. Cross-validate with computational models (MD simulations, QM/MM) to resolve kinetic vs. thermodynamic control conflicts .

- Framework Application : Use the FINER criteria to assess whether contradictions arise from methodological variability (e.g., solvent polarity, catalyst loading) or intrinsic compound properties. Replicate conflicting experiments under standardized conditions .

Q. How can researchers evaluate MFCD05689605’s bioactivity while minimizing false-positive results in high-throughput screens?

- Experimental Rigor : Implement orthogonal assays (e.g., SPR for binding affinity, cell-based assays for functional activity) to confirm hits. Include counter-screens against known off-targets and use statistical corrections (e.g., Benjamini-Hochberg) for multiple comparisons .

- Data Validation : Apply machine learning models (e.g., random forests) to distinguish artifacts from true signals. Share raw datasets in public repositories to enable meta-analyses and reproducibility checks .

Q. What strategies are effective in reconciling discrepancies between computational predictions and experimental observations for MFCD05689605’s properties?

- Iterative Approach : Refine computational parameters (e.g., basis sets, solvation models) using experimental data as constraints. Perform sensitivity analyses to identify variables (e.g., dielectric constant) with the highest predictive uncertainty .

- Collaborative Workflow : Integrate multi-scale modeling (QM for electronic properties, MM for conformational dynamics) and validate against empirical data (X-ray crystallography, spectroscopy). Publish negative results to inform model improvements .

Methodological Considerations

- Ethical & Reproducibility Standards : Pre-register experimental protocols on platforms like Open Science Framework to reduce bias. Document all deviations from initial plans and justify them in supplementary materials .

- Data Sharing : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) when depositing datasets. Include metadata such as synthesis dates, storage conditions, and instrument calibration logs .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.